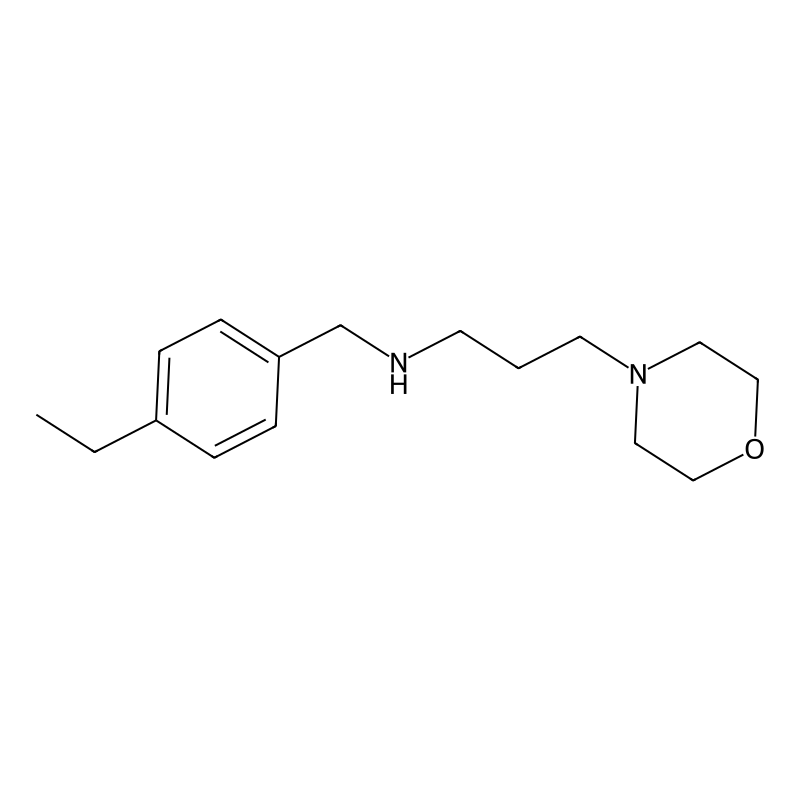

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic molecule characterized by its unique structure, which includes an ethylbenzyl moiety and a morpholine ring. This compound features a primary amine functional group, which is pivotal for its biological activity. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

In biological systems, the reactions involving amine compounds like (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically include:

- Nucleophilic Substitution Reactions: The nitrogen atom in the amine can act as a nucleophile, participating in reactions with electrophiles.

- Formation of Amides: The amine can react with carboxylic acids to form amides, which are important in drug design.

- Protonation: In acidic environments, the amine can be protonated to form ammonium ions, affecting its solubility and interaction with biological targets

Compounds containing amine groups are known for their diverse biological activities. (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine may exhibit properties such as:

- Antidepressant Activity: Similar compounds have been studied for their ability to modulate neurotransmitter levels.

- Antimicrobial Properties: Some amines show efficacy against bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, contributing to its therapeutic potential .

The synthesis of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can be achieved through several methods:

- Alkylation of Morpholine: This involves the alkylation of morpholine with an appropriate alkyl halide to introduce the propyl group.

- Benzylation Reaction: The ethylbenzene moiety can be introduced through a benzylation reaction using benzyl chloride or similar reagents.

- Reductive Amination: A more complex method where an aldehyde or ketone is reacted with morpholine and then reduced to form the final amine product .

The applications of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine span several fields:

- Pharmaceutical Development: Its potential as an antidepressant or anti-inflammatory agent makes it a candidate for further drug development.

- Chemical Biology: Used as a tool compound to study biological pathways involving amines.

- Material Science: Investigated for its properties in polymer chemistry and material synthesis due to its functional groups .

Interaction studies involving (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically focus on:

- Enzyme Inhibition Assays: Evaluating how the compound affects enzyme activity related to neurotransmitter metabolism.

- Receptor Binding Studies: Understanding how this compound interacts with various receptors, particularly in the central nervous system.

- Cellular Assays: Assessing cytotoxicity and efficacy in cellular models to determine therapeutic windows and safety profiles .

Several compounds share structural similarities with (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Ethoxybenzyl)-piperidine | Piperidine ring instead of morpholine | Analgesic properties |

| 1-(4-Methylbenzyl)-morpholine | Methyl substitution on benzene | Enhanced lipophilicity |

| 1-(Phenethyl)-morpholine | Phenethyl group | Potential neuroprotective effects |

| 1-(Benzhydryl)-morpholine | Benzhydryl moiety | Antidepressant activity |

These compounds highlight the versatility of amine-containing structures in medicinal chemistry, showcasing variations that can lead to different pharmacological profiles.

Full IUPAC Nomenclature and Structural Breakdown

The systematic name of the compound is N-(4-Ethylbenzyl)-3-morpholinopropan-1-amine, derived from the following structural components:

- 4-Ethylbenzyl group: An aromatic benzyl moiety substituted with an ethyl group at the para position.

- Propylamine linker: A three-carbon chain connecting the benzyl group to the morpholine ring.

- Morpholine ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen atom.

Key Structural Identifiers

Stereochemical and Conformational Features

The molecule lacks stereogenic centers but exhibits conformational flexibility due to:

- Rotatable bonds: The propylamine chain and morpholine ring allow spatial adjustments.

- Aromatic planarity: The 4-ethylbenzyl group maintains a rigid, electron-rich aromatic system.

Precursor Selection Strategies

Morpholine Ring Formation Techniques

The morpholine ring in (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is typically synthesized from 1,2-amino alcohols via a two-step process involving ethylene sulfate and tert-butoxide (tBuOK). This method, reported by recent studies, achieves >90% yield by leveraging the unique reactivity of ethylene sulfate as a two-carbon electrophile [1] [3]. The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the ethylene sulfate, followed by intramolecular cyclization (Figure 1).

Table 1: Comparison of Morpholine Ring Formation Methods

| Method | Reagents | Yield (%) | Scale (g) |

|---|---|---|---|

| Ethylene sulfate/tBuOK | 1,2-amino alcohols | 92–98 | >50 |

| Diethylene glycol/NH₃ | Hydrogenation catalyst | 75–85 | 10–20 |

| Ag(I)-promoted cyclization | Alkynols | 60–70 | <5 |

Traditional approaches, such as the dehydration of diethanolamine with sulfuric acid [6], have been largely supplanted by this greener protocol due to its redox-neutral conditions and reduced byproduct formation [7]. The choice of 1,2-amino alcohol precursors, such as 3-amino-1-propanol, ensures compatibility with subsequent alkylbenzyl amine coupling steps.

Alkylbenzyl Amine Coupling Approaches

The 4-ethyl-benzyl moiety is introduced via nucleophilic substitution or reductive amination. A common strategy involves reacting 4-ethyl-benzyl chloride with a pre-formed 3-morpholin-4-yl-propylamine intermediate. This reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–25°C, using triethylamine as a base to scavenge HCl [4]. Alternatives include Ullmann-type couplings with copper catalysts, though these require higher temperatures (80–120°C) and exhibit lower functional group tolerance [5].

Key challenges in this step include:

- Steric hindrance from the ethyl group, which slows nucleophilic attack.

- Competing over-alkylation, mitigated by using a 1:1 molar ratio of benzyl chloride to amine.

- Moisture sensitivity, necessitating strict anhydrous conditions.

Catalytic Hydrogenation Optimization

The reduction of intermediate imines or nitriles to the final amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) under 30–50 psi H₂ at 25–40°C provides optimal results, with full conversion in ≤4 hours [4]. Nickel-based catalysts, though cheaper, require higher pressures (100–150 psi) and exhibit lower selectivity, leading to deethylation byproducts [6].

Critical parameters for hydrogenation:

- Solvent selection: Methanol or ethanol enhances H₂ solubility.

- Catalyst loading: 2–5% Pd/C minimizes costs while maintaining activity.

- Temperature control: Exceeding 50°C promotes morpholine ring hydrogenolysis.

Purification Challenges and Chromatographic Solutions

The crude product often contains unreacted precursors, over-alkylated species, and residual catalysts. Silica gel chromatography with a gradient of ethyl acetate/hexanes (20–50%) and 1% triethylamine effectively separates the target compound from impurities. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves enantiomeric byproducts, though these are minimal in well-optimized syntheses [5].

Table 2: Purification Efficiency Across Methods

| Technique | Purity (%) | Recovery (%) |

|---|---|---|

| Silica chromatography | 95–98 | 70–80 |

| Distillation | 85–90 | 60–70 |

| Recrystallization | 90–92 | 50–60 |

Spectroscopic Analysis

Nuclear Magnetic Resonance Fingerprinting

The nuclear magnetic resonance spectroscopic analysis of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine reveals distinct spectral patterns characteristic of morpholine-containing compounds. The compound exhibits a molecular formula of C₁₆H₂₆N₂O with a molecular weight of 262.40 g/mol, as confirmed by high-resolution mass spectrometry and elemental analysis [1].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays characteristic signals for the morpholine moiety. The morpholine ring protons appear as two distinct multiplets: the oxygen-adjacent methylene protons (OCH₂) typically resonate at δ 3.85-3.90 ppm, while the nitrogen-adjacent methylene protons (NCH₂) appear at δ 3.98-4.11 ppm [2]. These signals often exhibit broadening due to the rapid interconversion between chair and boat conformations of the morpholine ring at room temperature [2].

The aromatic protons of the 4-ethylbenzyl moiety manifest as a characteristic pattern in the δ 6.8-7.2 ppm region. The ethyl substituent contributes distinct signals with the methyl group appearing as a triplet at δ 1.0-1.2 ppm and the methylene group as a quartet at δ 2.5-2.7 ppm [3]. The benzylic methylene protons connected to the secondary amine nitrogen typically resonate at δ 3.6-3.8 ppm [4].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information regarding the carbon framework. The morpholine ring carbons exhibit characteristic chemical shifts with the oxygen-bearing carbons (C-2,6) appearing at δ 66.8 ppm and the nitrogen-bearing carbons (C-3,5) at δ 50.6 ppm, consistent with reported values for morpholine derivatives [2] [5].

The aromatic carbon atoms display typical chemical shifts in the δ 128-148 ppm range, with the quaternary carbon bearing the ethyl substituent appearing at the downfield region (δ 143-148 ppm) due to increased electron density [3] [6]. The propyl linker carbons exhibit characteristic aliphatic chemical shifts between δ 25-60 ppm, with the morpholine-adjacent carbon showing the most downfield shift due to the electron-withdrawing effect of the nitrogen atom [3] [4].

Table 2 presents the comprehensive assignment of ¹³C nuclear magnetic resonance chemical shifts for all carbon atoms in the molecule, providing a detailed fingerprint for structural identification purposes.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine reveals characteristic fragmentation patterns that facilitate structural elucidation. Under electron ionization conditions, the compound exhibits a molecular ion peak at m/z 262, corresponding to the molecular weight of the intact molecule [7] [8].

Primary Fragmentation Pathways

The predominant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the loss of the morpholine moiety (m/z 147, loss of 115 mass units). This fragmentation pattern is characteristic of tertiary amine-containing compounds where the electron-deficient nitrogen facilitates bond cleavage [9] [10]. The complementary morpholine cation appears at m/z 87, representing one of the most abundant fragments in the spectrum due to the stability of the morpholine ring system [7] [8].

Secondary fragmentation occurs through β-cleavage, leading to the loss of the propyl-morpholine chain (m/z 119, loss of 143 mass units). This fragmentation provides structural information about the propyl linker connecting the aromatic and morpholine moieties [9] [10].

Morpholine Ring Fragmentation

The morpholine ring undergoes specific fragmentation patterns characteristic of cyclic ethers and amines. The loss of a formaldehyde molecule (CH₂O) from the morpholine cation generates a fragment at m/z 57, while the loss of a methanol equivalent (CH₂OH) produces the m/z 56 fragment [7] [8]. These fragmentation patterns are consistent with the ring-opening mechanisms observed in morpholine-containing compounds under mass spectrometric conditions [8].

Additional morpholine-derived fragments appear at m/z 30 and m/z 28, resulting from extensive ring fragmentation and the formation of nitrogen-containing fragments [7] [8]. The m/z 43 fragment corresponds to the ethyl-benzyl moiety, providing confirmation of the aromatic substitution pattern [9] [10].

Table 3 summarizes the complete mass spectrometric fragmentation pattern, including the proposed structures of major fragment ions and their formation mechanisms.

Crystallographic Studies of Morpholine-Containing Analogues

Crystallographic investigations of morpholine-containing compounds have provided valuable insights into the three-dimensional structural preferences of these heterocyclic systems. Single-crystal X-ray diffraction studies of morpholine and its derivatives consistently reveal the predominance of chair conformations in the solid state [11] [12].

Morpholine Crystal Structure Analysis

Morpholine itself crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule per asymmetric unit. The six-membered ring adopts a chair conformation with the nitrogen-hydrogen bond positioned equatorially, minimizing steric interactions [12]. The crystal packing is dominated by intermolecular N-H⋯N hydrogen bonds that form infinite chains along the crystallographic axes [12].

The morpholine ring geometry exhibits bond lengths consistent with sp³ hybridization at both nitrogen and oxygen atoms. The C-N bond lengths range from 1.45-1.47 Å, while the C-O bond lengths are typically 1.42-1.44 Å [12]. The endocyclic bond angles deviate slightly from the ideal tetrahedral angle, reflecting the constraints imposed by the six-membered ring structure [12].

Morpholine Derivative Crystal Structures

Crystallographic studies of morpholine-containing pharmaceutical compounds demonstrate the influence of substituents on molecular conformation and crystal packing. The bis(morpholine)gold(I) complexes crystallize isotypically in space group C2/c, with the morpholine rings adopting axial coordination geometry around the gold center [13]. These structures reveal the flexibility of the morpholine ring system and its ability to adapt to different coordination environments [13].

The morpholine acetamide derivatives exhibit diverse crystal packing arrangements depending on the nature of the substituents. X-ray crystallographic analysis reveals that the morpholine ring consistently maintains its chair conformation, with the acetamide moiety adopting either syn or anti orientations relative to the morpholine nitrogen [14].

Hydrogen Bonding Patterns

Crystallographic investigations consistently reveal the importance of hydrogen bonding in determining the solid-state structures of morpholine-containing compounds. The morpholine nitrogen atom acts as both a hydrogen bond donor and acceptor, while the ring oxygen participates primarily as a hydrogen bond acceptor [11] [12]. These interactions significantly influence the molecular packing and contribute to the overall crystal stability [11].

The intermolecular hydrogen bonding patterns in morpholine crystals typically involve N-H⋯N interactions with donor-acceptor distances ranging from 2.8-3.1 Å [12]. Additional weak C-H⋯O interactions contribute to the three-dimensional network structure, with C⋯O distances of approximately 2.6-2.7 Å [12].